molecular formula C11H14N2O B5812391 N-(3-PYRIDYL)-1-CYCLOPENTANECARBOXAMIDE

N-(3-PYRIDYL)-1-CYCLOPENTANECARBOXAMIDE

Cat. No.: B5812391
M. Wt: 190.24 g/mol
InChI Key: VJAAXSYKZIFQDR-UHFFFAOYSA-N
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Description

N-(3-Pyridyl)-1-cyclopentanecarboxamide is a chemical compound that features a pyridine ring attached to a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridyl)-1-cyclopentanecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridyl)-1-cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(3-Pyridyl)-1-cyclopentylamine.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

N-(3-Pyridyl)-1-cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-Pyridyl)-1-cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds have a similar structure but with the pyridine ring attached at the 2-position.

    3-Bromoimidazo[1,2-a]pyridines: These compounds feature a bromine atom and an imidazo ring fused to the pyridine ring.

Uniqueness

N-(3-Pyridyl)-1-cyclopentanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentanecarboxamide group provides additional steric and electronic effects, differentiating it from other pyridine derivatives.

Properties

IUPAC Name

N-pyridin-3-ylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAAXSYKZIFQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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